molecular formula C10H7N3 B2760161 4-Aminoquinoline-2-carbonitrile CAS No. 1378708-12-3

4-Aminoquinoline-2-carbonitrile

Cat. No.: B2760161
CAS No.: 1378708-12-3
M. Wt: 169.187
InChI Key: LEMXDVQXIZGAIZ-UHFFFAOYSA-N
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Description

4-Aminoquinoline-2-carbonitrile is a derivative of 4-aminoquinoline, which is a form of aminoquinoline with the amino group at the 4-position of the quinoline . A variety of derivatives of 4-aminoquinoline are antimalarial agents useful in treating erythrocytic plasmodial infections .


Synthesis Analysis

The synthesis of new 4-aminoquinolines has been a focus of intense efforts to develop new drugs not susceptible to resistance . For instance, amodiaquine, which is structurally related to chloroquine but contains a p-hydroxyanilino ring in the side chain of the molecule, is considerably more potent than chloroquine and remains effective against most chloroquine-resistant parasites .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . Computational studies indicate a unique mode of binding of compound 4 to heme through the HOMO located on a biphenyl moiety, which may partly explain the high antiplasmodial activity observed for this compound .


Chemical Reactions Analysis

The chemical reactions of this compound are characterized by its high in vitro potency (low nanomolar IC 50), markedly superior to chloroquine and comparable to amodiaquine, against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum .

Scientific Research Applications

Synthesis and Chemical Applications

4-Aminoquinoline-2-carbonitrile and its derivatives have been explored extensively in the field of chemical synthesis. For instance, a study by Wang et al. (2004) discusses a one-pot synthesis method for 3-aminoquinolines, including the preparation of 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile, a derivative of this compound (Wang, Boschelli, Johnson, & Honores, 2004). Jiang et al. (2010) describe the iodine-promoted domino reaction leading to the synthesis of N-substituted 2-aminoquinoline-3-carbonitriles (Jiang, Li, Tu, & Shi, 2010). Similarly, a study by Elkholy and Morsy (2006) reports on the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its reactivity with various chemical agents (Elkholy & Morsy, 2006).

Corrosion Inhibition

The application of this compound derivatives in corrosion inhibition has been a subject of study. Erdoğan et al. (2017) conducted a computational study to evaluate the corrosion inhibition performances of novel quinoline derivatives, including 2-aminoquinoline-3-carbonitrile derivatives, against iron corrosion (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017). Singh, Srivastava, and Quraishi (2016) analyzed the corrosion mitigation effect of various quinoline derivatives on mild steel in an acidic medium (Singh, Srivastava, & Quraishi, 2016).

Antitumor and Antimicrobial Properties

There's significant interest in the antitumor and antimicrobial properties of this compound derivatives. For example, Shaheen, El-Emam, and El-Gohary (2020) synthesized new series of hexahydroquinoline-3-carbonitriles and evaluated their antitumor activity (Shaheen, El-Emam, & El-Gohary, 2020). Gholap et al. (2007) synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and analyzed their antifungal properties (Gholap, Toti, Shirazi, Kumari, Bhat, Deshpande, & Srinivasan, 2007).

Mechanism of Action

Target of Action

4-Aminoquinoline-2-carbonitrile is a derivative of 4-aminoquinoline, which is known for its potent antimalarial activity . The primary targets of 4-aminoquinoline compounds are the Plasmodium parasites , specifically Plasmodium falciparum , which are responsible for malaria .

Mode of Action

The compound interacts with its targets by binding to heme , a component of the hemoglobin that the Plasmodium parasites feed on . This unique mode of binding is facilitated by the Highest Occupied Molecular Orbital (HOMO) located on a biphenyl moiety . This interaction inhibits the parasite’s ability to detoxify heme, leading to its accumulation within the parasite, which is toxic and leads to its death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium parasites . By inhibiting this pathway, the compound prevents the parasites from growing and multiplying, thereby halting the progression of malaria .

Result of Action

The result of this compound’s action is the inhibition of Plasmodium parasite growth . By binding to heme and disrupting the heme detoxification pathway, the compound causes the accumulation of toxic heme within the parasite, leading to its death . This results in the reduction of the parasite load in the body, alleviating the symptoms of malaria .

Action Environment

The action of this compound, like other 4-aminoquinoline compounds, can be influenced by various environmental factors. For instance, oxygen tension has been shown to affect the efficacy of 4-aminoquinoline compounds, with higher oxygen tension (21%) leading to increased drug efficacy compared to lower oxygen tension (10%)

Safety and Hazards

4-Aminoquinoline-2-carbonitrile is associated with certain hazards. It causes skin and serious eye irritation .

Future Directions

The future directions of 4-aminoquinoline-2-carbonitrile research are focused on the synthesis of new 4-aminoquinolines that are able to retain the antimalarial activity of amodiaquine while circumventing quinone-imine metabolite toxicity . These new compounds could potentially be used in the treatment of chloroquine-resistant malaria .

Properties

IUPAC Name

4-aminoquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMXDVQXIZGAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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